4-[[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methyl]morpholine
Description
4-[[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methyl]morpholine is a complex organic compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound is characterized by a unique structural assembly that includes indole and indazole moieties, bromine substitution, and a morpholine ring. This structural combination suggests a broad spectrum of biological activities and makes it a valuable subject for scientific research.
Properties
Molecular Formula |
C20H19BrN4O |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-[[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methyl]morpholine |
InChI |
InChI=1S/C20H19BrN4O/c21-15-2-3-16-18(11-15)23-24-20(16)19-10-14-9-13(1-4-17(14)22-19)12-25-5-7-26-8-6-25/h1-4,9-11,22H,5-8,12H2,(H,23,24) |
InChI Key |
MEFGLCOVVYSJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)NC(=C3)C4=NNC5=C4C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methyl]morpholine typically begins with the preparation of 6-bromo-1H-indazole through bromination of indazole. This intermediate undergoes a coupling reaction with 1H-indole-5-carboxaldehyde under basic conditions to form the intermediate 2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl)carbinol. The final step involves the reaction of this intermediate with morpholine in the presence of a catalyst such as a Lewis acid, usually aluminum chloride, to yield the desired compound.
Industrial Production Methods: The industrial production methods of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous flow reactors for maintaining optimal reaction conditions.
Chromatographic techniques for purification.
Advanced analytical methods for quality control.
Chemical Reactions Analysis
Types of Reactions: 4-[[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methyl]morpholine can undergo various types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions resulting in the formation of corresponding oxides.
Reduction: It can also participate in reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: This compound is susceptible to nucleophilic substitution reactions due to the presence of bromine.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide.
Reducing agents such as sodium borohydride.
Nucleophiles like amines or alkoxides for substitution reactions.
Oxides and alcohols from oxidation.
Reduced forms like amines from reduction.
Substituted derivatives where bromine is replaced by nucleophiles in substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, 4-[[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methyl]morpholine is used as a precursor in the synthesis of complex organic molecules. It also serves as a model compound for studying reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential role in modulating enzyme activities. It can be used as a probe to study protein-ligand interactions.
Medicine: In medicinal chemistry, it is being explored for its potential anticancer and anti-inflammatory properties. The unique structural features may allow it to interact with multiple biological targets, making it a promising candidate for drug development.
Industry: In the industrial context, this compound can be utilized in the synthesis of advanced materials with specific properties, such as optoelectronic devices and polymers.
Mechanism of Action
The mechanism by which 4-[[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methyl]morpholine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The indole and indazole moieties facilitate binding to active sites of enzymes, altering their activity and leading to desired biological effects. Additionally, the morpholine ring may enhance the compound's solubility and bioavailability.
Comparison with Similar Compounds
Compared to other compounds with indole or indazole structures, 4-[[2-(6-bromo-1H-indazol-3-yl)-1H-indol-5-yl]methyl]morpholine is unique due to the simultaneous presence of both moieties and the morpholine ring.
List of Similar Compounds:Indole-3-carbinol
1H-indazole-3-carboxylic acid
5-bromo-1H-indole
4-methylmorpholine
These compounds share structural similarities but differ in their specific substitutions and resulting biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
